molecular formula C10H12FN3S B254951 N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid

N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid

Cat. No. B254951
M. Wt: 225.29 g/mol
InChI Key: LRMJBQSONUVBPR-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid, commonly referred to as EFCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFCA is a thiosemicarbazone derivative that has been synthesized using a simple and efficient method.

Mechanism of Action

EFCA exerts its effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, the induction of apoptosis, and the inhibition of viral replication. EFCA has also been shown to modulate the expression of various genes involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral properties.
Biochemical and Physiological Effects:
EFCA has been shown to exert various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the inhibition of viral replication. EFCA has also been shown to modulate the expression of various genes involved in inflammation and immune response, contributing to its anti-inflammatory and antiviral properties. Additionally, EFCA has been shown to have neuroprotective effects, with studies suggesting its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

EFCA has several advantages for lab experiments, including its simple and efficient synthesis method, its potential as a therapy for various diseases, and its ability to modulate key biological pathways. However, EFCA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for EFCA research, including further investigation of its potential as a therapy for various diseases, the development of EFCA derivatives with improved efficacy and safety profiles, and the elucidation of its mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration route for EFCA and to investigate its potential as a combination therapy with other drugs.

Synthesis Methods

EFCA can be synthesized using a simple and efficient method that involves the reaction of ethyl hydrazinecarbodithioate with 2-fluorobenzaldehyde in the presence of ethanol. The reaction yields EFCA as a yellow solid with a melting point of 211-213°C. The purity of the synthesized EFCA can be determined using various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

EFCA has been investigated for its potential applications in various fields, including cancer research, infectious disease treatment, and neurodegenerative disease therapy. In cancer research, EFCA has demonstrated promising anticancer activity against various cancer cell lines, including breast, lung, and ovarian cancer cells. EFCA has also shown potential as an anti-inflammatory and antiviral agent, with studies indicating its ability to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, EFCA has been investigated for its neuroprotective effects, with studies suggesting its potential as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-ethyl-N'-(2-fluorobenzylidene)carbamohydrazonothioic acid

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

1-ethyl-3-[(Z)-(2-fluorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12FN3S/c1-2-12-10(15)14-13-7-8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H2,12,14,15)/b13-7-

InChI Key

LRMJBQSONUVBPR-QPEQYQDCSA-N

Isomeric SMILES

CCNC(=S)N/N=C\C1=CC=CC=C1F

SMILES

CCNC(=S)NN=CC1=CC=CC=C1F

Canonical SMILES

CCNC(=S)NN=CC1=CC=CC=C1F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.